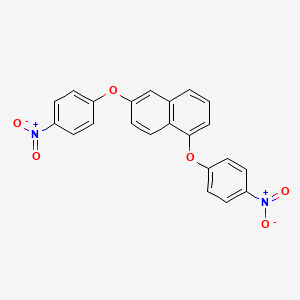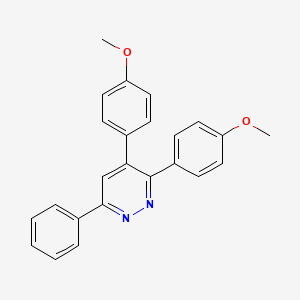![molecular formula C9H8ClN3O B8491278 5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B8491278.png)
5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that contains both imidazole and pyridine rings. This compound is of significant interest due to its potential biological and pharmacological activities. The presence of a chlorine atom and an allyl group in its structure contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine-3-carbaldehyde with allylamine in the presence of a base, followed by cyclization to form the imidazo[4,5-b]pyridine core. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for further applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or modify the imidazole ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can yield epoxides, while substitution of the chlorine atom can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Wirkmechanismus
The mechanism of action of 5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other imidazo[4,5-b]pyridine derivatives, such as:
- 5-Chloro-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
- 5-Bromo-3-(prop-2-en-1-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
- 5-Chloro-3-ethyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Uniqueness
The uniqueness of 5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyl group and chlorine atom allows for unique reactivity and potential interactions with biological targets, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C9H8ClN3O |
|---|---|
Molekulargewicht |
209.63 g/mol |
IUPAC-Name |
5-chloro-3-prop-2-enyl-1H-imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C9H8ClN3O/c1-2-5-13-8-6(11-9(13)14)3-4-7(10)12-8/h2-4H,1,5H2,(H,11,14) |
InChI-Schlüssel |
SZWVTHCVLSZHGC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C2=C(C=CC(=N2)Cl)NC1=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2,6-Difluoroanilino)phenyl]acetic acid](/img/structure/B8491200.png)

![4H-PYRIDO[4,3-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B8491213.png)
![1-Piperidineacetamide,4-[(4-fluorophenyl)methyl]-n-[3-[(phenylmethyl)amino]phenyl]-](/img/structure/B8491221.png)

![3-Bromo-9H-dipyrido[2,3-b;4',3'-d]pyrrol-5-ol](/img/structure/B8491244.png)





![N-[3-chloropropyl]-4-methylpiperidine](/img/structure/B8491316.png)

